2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine
Overview
Description
Compounds like “2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine” belong to a class of organic compounds known as halogenated pyrimidines. Pyrimidines are aromatic heterocyclic compounds that consist of two nitrogen atoms and four carbon atoms in a six-membered ring. The presence of halogens (chlorine and fluorine in this case) and the phenyl group can significantly affect the properties and reactivity of these compounds .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be predicted based on its chemical formula. It would consist of a pyrimidine ring substituted with chlorine and fluorine atoms and a phenyl ring also substituted with chlorine atoms .Chemical Reactions Analysis
Halogenated pyrimidines can participate in a variety of chemical reactions. The presence of halogens makes these compounds reactive towards nucleophiles. They can also undergo elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its structure. Factors such as the presence of halogens and the phenyl group would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
One significant application of 2-Chloro-4-(3,4-dichloro-phenyl)-5-fluoro-pyrimidine derivatives is in the design of pharmacophores for kinase inhibition, particularly targeting the p38 mitogen-activated protein (MAP) kinase. These compounds are known for their selectivity in inhibiting the release of proinflammatory cytokines, with structures designed to replace ATP in its binding pocket, thereby preventing the kinase's activation. This strategy has been crucial in developing selective inhibitors that offer higher binding selectivity and potency, illustrating the compound's role in creating more effective anti-inflammatory drugs (Scior et al., 2011).
Fluoropyrimidines in Cancer Treatment
Another critical area of application is in the development of fluoropyrimidines, a class of compounds including this compound, for cancer treatment. These compounds have been studied extensively for their roles in disrupting nucleic acid synthesis and function, leading to cytotoxic effects in cancer cells. Notably, fluorinated pyrimidines like 5-Fluorouracil have been used to treat various cancers, with research focusing on understanding their mechanisms of action, including inhibition of thymidylate synthase and interaction with RNA- and DNA-modifying enzymes. This body of work underscores the compound's importance in the ongoing search for more effective cancer therapeutics (Gmeiner, 2020).
Synthesis and Application in Medicinal Chemistry
The synthesis and structural manipulation of pyrimidine derivatives, including this compound, have broad applications in medicinal chemistry. These compounds are precursors to various pharmaceuticals, offering a scaffold for developing new drugs with anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the pyrimidine ring allows for the creation of compounds with tailored pharmacological profiles, highlighting the compound's role in drug discovery and development (Parmar et al., 2023).
Optoelectronic Materials
Beyond pharmacological applications, this compound derivatives have been explored for their potential in optoelectronic materials. The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has been shown to create novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. This research area demonstrates the compound's utility in developing new technologies for electronic and photonic devices (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Pyrimidine derivatives are generally known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
Pyrimidine derivatives are often involved in the inhibition or modulation of enzymes, potentially altering cellular processes .
Biochemical Pathways
It’s worth noting that pyrimidine derivatives can play a role in various biochemical pathways, including nucleic acid synthesis and metabolism .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-(3,4-dichlorophenyl)-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl3FN2/c11-6-2-1-5(3-7(6)12)9-8(14)4-15-10(13)16-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUTWAYNYURLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=NC=C2F)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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